molecular formula C18H20FN3O5S2 B2789234 N1-(2-fluorobenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872986-93-1

N1-(2-fluorobenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2789234
CAS No.: 872986-93-1
M. Wt: 441.49
InChI Key: MDEMEYOLYQPNRC-UHFFFAOYSA-N
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Description

N1-(2-fluorobenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-fluorobenzyl group at the N1 position and a sulfonated 1,3-oxazinan-thiophene moiety at the N2 position. This compound belongs to a broader class of oxalamides known for diverse pharmacological activities, including flavor modulation (e.g., umami agonists) and antiviral targeting (e.g., HIV entry inhibitors) .

Properties

IUPAC Name

N'-[(2-fluorophenyl)methyl]-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O5S2/c19-14-6-2-1-5-13(14)11-20-17(23)18(24)21-12-15-22(8-4-9-27-15)29(25,26)16-7-3-10-28-16/h1-3,5-7,10,15H,4,8-9,11-12H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEMEYOLYQPNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CC=C2F)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name N1 Substituent N2 Substituent Primary Activity CYP3A4 Inhibition (10 µM) Metabolic Stability NOEL (mg/kg/day)
N1-(2-fluorobenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide 2-fluorobenzyl 3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-methyl Not Reported Not Reported Likely sulfonation-driven Not Reported
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Umami agonist (Savorymyx® UM33) <50% Rapid metabolism, no amide hydrolysis 100
N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S5456) 2,3-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Umami agonist 51% Not Reported Not Reported
BNM-III-170 4-chloro-3-fluorophenyl Guanidinomethyl-indenyl Antiviral (HIV entry inhibitor) Not Reported High (bis-trifluoroacetate salt) Not Reported
N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide Adamant-2-yl Benzyloxy Soluble epoxide hydrolase inhibitor Not Reported Stable under synthesis conditions Not Reported

Pharmacological and Metabolic Differences

Umami Agonists (S336 and S5456)

  • Activity : S336 and S5456 are potent umami flavor enhancers, with S336 commercialized as Savorymyx® UM33 .
  • CYP Inhibition : S5456 showed 51% CYP3A4 inhibition in preliminary assays but <50% in definitive testing, suggesting assay-dependent variability . The target compound’s fluorine and sulfonate groups may reduce CYP interactions compared to methoxybenzyl analogs.
  • Metabolism: S336 undergoes rapid hepatic metabolism without amide bond cleavage, likely due to steric protection from the pyridyl group .

Antiviral Oxalamides (BNM-III-170 and Compounds)

  • Mechanism : BNM-III-170 targets the CD4-binding site of HIV, while compounds in (e.g., N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)methyl)oxalamide) inhibit viral entry via thiazole-mediated interactions .
  • Structural Drivers : The target compound lacks the thiazole or indenyl motifs critical for antiviral activity, suggesting divergent applications.

Enzyme Inhibitors ( Compounds)

  • Adamantyl-substituted oxalamides (e.g., N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide) inhibit soluble epoxide hydrolase via hydrophobic interactions . The target compound’s sulfonated oxazinan-thiophene group may favor different enzymatic targets, such as kinases or proteases.

Q & A

Q. What are the recommended synthetic routes for N1-(2-fluorobenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, and how can yield optimization be achieved?

Methodological Answer: The synthesis typically involves multi-step reactions:

Formation of intermediates : Start with 2-fluorobenzylamine and thiophene-2-sulfonyl chloride to generate the sulfonamide-oxazinan precursor.

Coupling reactions : Use carbodiimide-based reagents (e.g., EDC/HOBt) to form the oxalamide bond under anhydrous conditions (e.g., DMF, 0–5°C) .

Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Key Optimization Factors :

  • Temperature control : Minimize side reactions (e.g., sulfonamide hydrolysis) by maintaining low temperatures during coupling.
  • Catalyst selection : Use DMAP to accelerate amide bond formation .
  • Solvent polarity : Higher polarity solvents improve solubility of intermediates .

Q. How can the structural identity and purity of this compound be confirmed?

Methodological Answer: Use orthogonal analytical techniques:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Verify substituent integration (e.g., fluorobenzyl aromatic protons at δ 7.2–7.4 ppm; thiophene protons at δ 7.5–7.8 ppm) .
    • 2D NMR (HSQC, HMBC) : Confirm connectivity between oxazinan and oxalamide moieties .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₃FN₄O₅S₂: 542.11) .
  • HPLC-PDA : Assess purity (>98%) with a C18 column (acetonitrile/water + 0.1% TFA) .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperature (expected >150°C for oxalamides) .
  • Light sensitivity : Store in amber vials at –20°C; monitor via UV-Vis spectroscopy for absorbance shifts (>1 month stability in dark) .
  • Hydrolytic stability : Incubate in buffered solutions (pH 2–9) and analyze degradation products via LC-MS. Sulfonamide and oxalamide bonds are prone to hydrolysis at extremes of pH .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 2-fluorobenzyl and thiophen-2-ylsulfonyl groups in biological activity?

Methodological Answer:

  • Analog synthesis : Replace 2-fluorobenzyl with chlorobenzyl or methoxybenzyl groups; modify the thiophene sulfonyl group to phenyl sulfonyl .
  • Biological assays :
    • Enzyme inhibition : Test against soluble epoxide hydrolase (sEH) using fluorescent substrates (IC₅₀ comparisons) .
    • Cellular assays : Evaluate cytotoxicity (e.g., MTT assay in cancer cell lines) and compare with structural analogs .
  • Computational docking : Use Schrödinger Suite or AutoDock to model interactions with sEH’s catalytic domain .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Orthogonal assay validation : Confirm enzyme inhibition using both fluorescence-based and LC-MS-based activity assays .
  • Buffer condition standardization : Control pH, ionic strength, and co-solvents (e.g., DMSO ≤0.1%) to minimize variability .
  • Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from compound degradation .

Q. How can the compound’s pharmacokinetic (PK) properties be evaluated in preclinical models?

Methodological Answer:

  • In vivo PK studies : Administer intravenously/orally to rodents; collect plasma samples at timed intervals.
    • LC-MS/MS quantification : Measure Cₘₐₓ, t₁/₂, and bioavailability .
  • Tissue distribution : Use radiolabeled compound (¹⁴C) to track accumulation in target organs .
  • BBB permeability : Perform in situ perfusion assays in mice to assess CNS penetration .

Q. What computational methods predict the compound’s interaction with off-target proteins?

Methodological Answer:

  • Phylogenetic analysis : Use SwissTargetPrediction to identify homologous targets (e.g., kinases, GPCRs) .
  • Molecular dynamics (MD) simulations : Simulate binding to off-targets (e.g., cytochrome P450 isoforms) over 100 ns trajectories .
  • Proteome-wide docking : Employ AlphaFold-Multimer for large-scale virtual screening .

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